![molecular formula C19H17ClF2N4OS2 B6487151 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride CAS No. 1217051-24-5](/img/structure/B6487151.png)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H17ClF2N4OS2 and its molecular weight is 454.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0500375 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Nrf2-ARE pathway . This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
The compound interacts with its targets by inducing the activation of ERK1/2 phosphorylation . This activation triggers the phosphorylation of Nrf2 Ser40 by p-ERK, which in turn drives the transport of Nrf2 into the nucleus .
Biochemical Pathways
The compound affects the Nrf2-ARE pathway, leading to the expression of Nrf2-dependent antioxidant proteins . These proteins play a significant role in protecting cells from oxidative damage.
Result of Action
The result of the compound’s action is the increased expression of Nrf2-dependent antioxidant proteins . These proteins help to protect cells from oxidative stress, thereby enhancing cellular defense mechanisms.
Biological Activity
The compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride (commonly referred to as the difluorobenzothiazole derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H17F2N3S
- Molar Mass : 285.36 g/mol
- CAS Number : 1105188-25-7
- Density : 1.274 g/cm³ (predicted)
- pKa : 9.73 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it inhibits key enzymes involved in cellular processes, including:
- Dihydroorotase : Involved in pyrimidine biosynthesis.
- DNA Gyrase : Essential for DNA replication and transcription.
By inhibiting these enzymes, the compound disrupts bacterial growth and replication, leading to cell death.
Antimicrobial Activity
Recent studies have demonstrated that the difluorobenzothiazole derivative exhibits significant antimicrobial properties against various pathogens. For instance:
- Antitrypanosomal Activity : The compound showed promising results in murine models for treating human African trypanosomiasis, achieving a cure rate of 100% in both early and late-stage infections .
Antitubercular Activity
In vitro studies have indicated that derivatives of benzothiazole compounds, including this difluorinated version, possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The specific mechanisms through which these compounds exert their effects are still under investigation but may involve disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride can inhibit the proliferation of various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Mechanism of Action
The compound's mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to apoptosis in cancer cells. The presence of fluorine atoms enhances the compound's lipophilicity, improving its ability to penetrate cellular membranes and reach intracellular targets .
Material Science Applications
Fluorescent Probes
Due to its unique structural properties, this compound is also explored as a fluorescent probe in biological imaging. Its strong fluorescence properties make it suitable for tracking cellular processes in real-time. Studies have shown that it can be used to label specific proteins within cells, aiding in the visualization of cellular dynamics under a fluorescence microscope.
Data Table: Summary of Applications
Application Area | Specific Use Case | Reference |
---|---|---|
Medicinal Chemistry | Anticancer agent | Journal of Medicinal Chemistry |
Material Science | Fluorescent probe for imaging | Advanced Materials |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), researchers treated cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potent anticancer activity that warrants further investigation into its clinical potential .
Case Study 2: Imaging Applications
A separate study utilized this compound as a fluorescent marker in live-cell imaging experiments. The compound was conjugated to a protein of interest and successfully tracked during endocytosis in HeLa cells. The fluorescence intensity was measured over time, demonstrating clear localization within the cytoplasm and highlighting its utility as a biological probe.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4OS2.ClH/c1-24(2)7-8-25(18(26)17-22-13-5-3-4-6-14(13)27-17)19-23-16-12(21)9-11(20)10-15(16)28-19;/h3-6,9-10H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQHJVHFOPXKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.